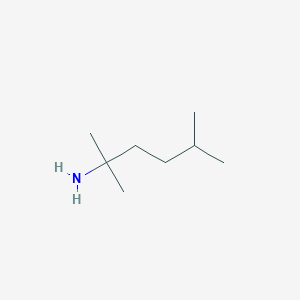
2,5-Dimethylhexan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylhexan-2-amine is an organic compound classified as an amine. It is characterized by the presence of a nitrogen atom bonded to a carbon atom within a hexane structure. This compound is notable for its unique structural properties, which contribute to its diverse applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhexan-2-amine typically involves the alkylation of ammonia or primary amines with alkyl halides. One common method is the reductive amination of ketones or aldehydes with ammonia or amines, followed by reduction with hydrogen or other reducing agents .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium or platinum to facilitate the reduction of intermediate compounds under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethylhexan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amine to corresponding oxides or other oxidized products.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylhexan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, catalysts, and other functional materials
Wirkmechanismus
The mechanism of action of 2,5-Dimethylhexan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxyamphetamine: Shares structural similarities but differs in functional groups and applications.
2,5-Dimethylphenethylamine: Similar in structure but varies in its chemical properties and uses
Uniqueness: 2,5-Dimethylhexan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and applications sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C8H19N |
|---|---|
Molekulargewicht |
129.24 g/mol |
IUPAC-Name |
2,5-dimethylhexan-2-amine |
InChI |
InChI=1S/C8H19N/c1-7(2)5-6-8(3,4)9/h7H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
PETDUUBILQESSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylicaciddihydrochloride](/img/structure/B13617461.png)
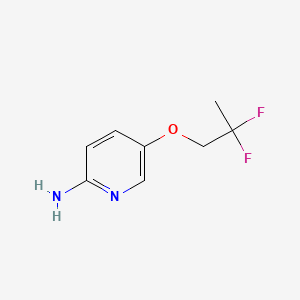
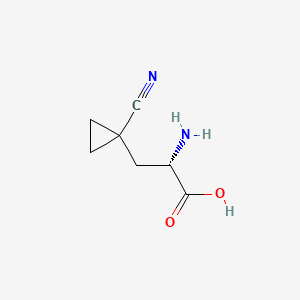
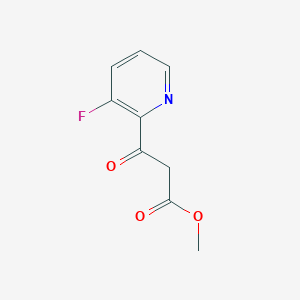
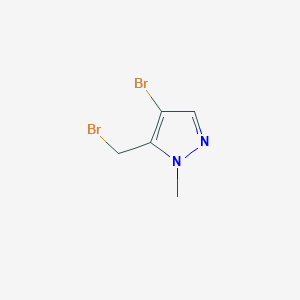

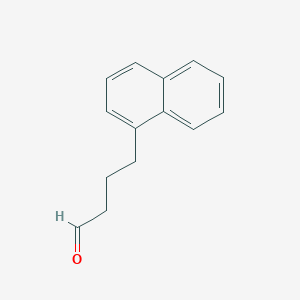

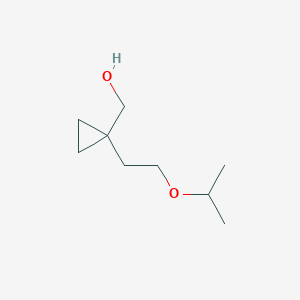
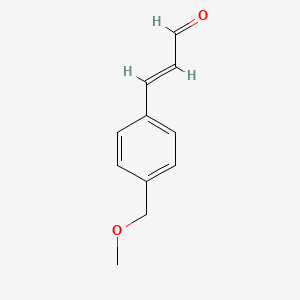

![(2R)-2-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13617534.png)
![[2-(2-Phenylcyclopropyl)cyclopropyl]methanol](/img/structure/B13617535.png)
![4-[(Oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B13617546.png)
